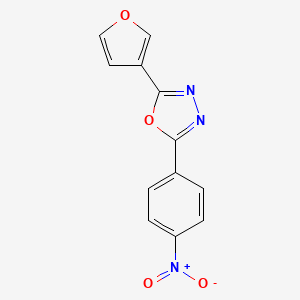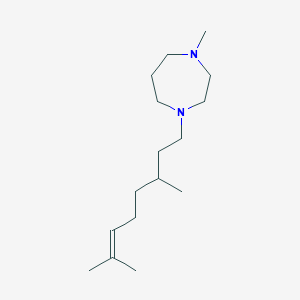
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane, commonly known as DMDO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMDO is a diazepane derivative that has a unique structure and properties that make it an attractive candidate for research.
作用機序
DMDO acts as a powerful oxidant due to the presence of a diazepane ring in its structure. It reacts with various functional groups, such as alkenes, alcohols, and amines, to form the corresponding oxidation products. The mechanism of action of DMDO involves the transfer of an oxygen atom from the DMDO molecule to the substrate, leading to the formation of an intermediate that eventually undergoes further oxidation.
Biochemical and physiological effects
DMDO has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells, leading to the activation of various signaling pathways. DMDO has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
実験室実験の利点と制限
DMDO has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be stored for long periods without significant degradation. DMDO is also a highly reactive and selective oxidant, making it an ideal reagent for various oxidation reactions. However, DMDO has some limitations, including its high cost and limited availability.
将来の方向性
DMDO has the potential to be used in various applications, and there are several future directions for research in this area. One possible direction is the development of new synthetic methodologies that use DMDO as a key reagent. Another direction is the exploration of DMDO's potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Additionally, DMDO could be used in the preparation of new functionalized materials with unique properties. Finally, further studies could be conducted to elucidate the mechanism of action of DMDO and its effects on various biological systems.
Conclusion
In conclusion, 1-(3,7-dimethyl-6-octen-1-yl)-4-methyl-1,4-diazepane is a unique compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DMDO has been studied extensively for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. With further research, DMDO has the potential to make significant contributions to various fields, including organic synthesis, material science, and medicinal chemistry.
合成法
DMDO is synthesized through a multistep process that involves the reaction of 3,7-dimethyl-6-octen-1-ol with 1,4-diazepane. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out under anhydrous conditions. The resulting DMDO is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
DMDO has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. DMDO has been used as a reagent in the synthesis of various natural products and pharmaceuticals. It has also been used as a precursor in the preparation of functionalized materials, such as polymers and dendrimers.
特性
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,16H,5-6,8-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNNWGBWAOWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
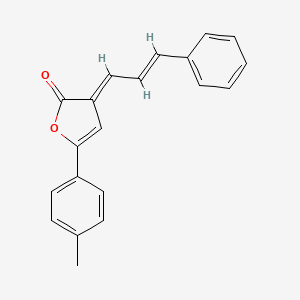
![3-{[2'-(benzoylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5119019.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5119025.png)
![9-[4-(2-fluorophenoxy)butyl]-9H-carbazole](/img/structure/B5119035.png)
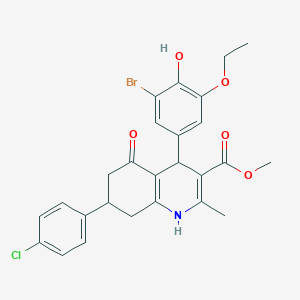
![dimethyl 2-[1-[(4-fluorophenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5119048.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5119050.png)
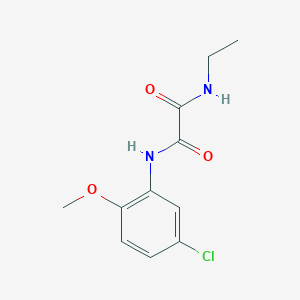
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-propanamine](/img/structure/B5119071.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
